molecular formula C10H18O2 B14541029 2-Ethylideneoctanoic acid CAS No. 61880-97-5

2-Ethylideneoctanoic acid

Cat. No.: B14541029
CAS No.: 61880-97-5
M. Wt: 170.25 g/mol
InChI Key: FBOKNOQEFIMYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylideneoctanoic acid (CID 153871495) is a fatty acid derivative with the molecular formula C10H18O2 . This compound features a carboxylic acid functional group and an ethylidene branch, a structure that makes it a valuable intermediate in organic synthesis and materials science research. Researchers utilize this and similar fatty acid derivatives in the development of polymers, lubricants, and plasticizers, as the branched chain can enhance solubility in nonpolar organic solvents and lower volatility . As a mid-chain fatty acid analog, it may also be of interest in biological studies, particularly in metabolic research or investigations into the structure-activity relationships of bioactive lipids. This product is provided as a high-purity compound for research and development purposes. This compound is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61880-97-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-ethylideneoctanoic acid

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9(4-2)10(11)12/h4H,3,5-8H2,1-2H3,(H,11,12)

InChI Key

FBOKNOQEFIMYLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC)C(=O)O

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 Ethylideneoctanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is the primary site of reactivity in 2-Ethylideneoctanoic acid, undergoing a variety of transformations characteristic of this functional group. These reactions primarily hinge on the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. libretexts.org This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, a leaving group is expelled, and the carbonyl double bond is reformed. masterorganicchemistry.comresearchgate.net For a carboxylic acid like this compound, the hydroxyl group (-OH) is a poor leaving group, and thus, the reaction often requires activation or specific conditions to proceed efficiently. chemistrysteps.com

Esterification is a classic example of nucleophilic acyl substitution where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. youtube.com The process, commonly known as Fischer esterification, is a reversible equilibrium-controlled reaction.

The mechanism for the acid-catalyzed esterification of this compound begins with the protonation of the carbonyl oxygen by the acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent attack forms a tetrahedral intermediate. A series of proton transfers follows, converting the hydroxyl group into a good leaving group (H₂O). The elimination of water and a final deprotonation of the carbonyl oxygen yield the ester product, 2-ethylideneoctanoate. youtube.com

Table 1: Factors Affecting the Rate of Acid-Catalyzed Esterification

FactorEffect on Reaction RateKinetic Consideration
TemperatureIncreasesProvides molecules with sufficient activation energy, increasing the frequency of effective collisions. However, as esterification can be exothermic, excessively high temperatures may unfavorably affect the equilibrium position. uobaghdad.edu.iq
Catalyst ConcentrationIncreasesA higher concentration of acid catalyst leads to a higher concentration of the protonated, more reactive carboxylic acid species, thus accelerating the rate-determining step. researchgate.net
Reactant Molar RatioIncreases (with excess alcohol)According to Le Chatelier's principle, increasing the concentration of the alcohol pushes the equilibrium towards the formation of the ester, enhancing the conversion of the carboxylic acid. researchgate.net

Directly reacting a carboxylic acid with an amine is often ineffective for forming an amide because the basic amine deprotonates the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org To overcome this, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) are employed. chemistrysteps.com These reagents facilitate both amidation and esterification under mild conditions.

The mechanism involves the activation of the carboxylic acid by DCC. The carboxylic acid adds across one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate contains an excellent leaving group. A nucleophile, such as an amine or an alcohol, can then attack the carbonyl carbon of this activated intermediate. youtube.com The subsequent collapse of the tetrahedral intermediate displaces the leaving group, which rearranges to form the very stable N,N'-dicyclohexylurea (DCU), a key thermodynamic driving force for the reaction. chemistrysteps.com The desired amide or ester is formed in high yield. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further improve efficiency and minimize side reactions. umn.edu

The carboxyl group of this compound can be converted into other important functional groups, which are often more reactive and serve as valuable synthetic intermediates.

Acyl Halides: Acyl chlorides, the most reactive of the carboxylic acid derivatives, can be synthesized from this compound using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). pressbooks.pub These reagents effectively replace the -OH group with a -Cl atom, yielding 2-ethylideneoctanoyl chloride.

Acid Anhydrides: Acid anhydrides can be prepared from acyl chlorides. For instance, 2-ethylideneoctanoyl chloride can react with the sodium salt of this compound (sodium 2-ethylideneoctanoate) in a nucleophilic acyl substitution reaction to produce 2-Ethylideneoctanoic anhydride. khanacademy.org

Thioesters: Thioesters are analogs of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. The formation of a thioester from this compound can be achieved by reacting it with a thiol (R-SH) in the presence of a coupling agent like DCC. The mechanism is analogous to DCC-mediated amidation, where the activated O-acylisourea intermediate is attacked by the sulfur nucleophile of the thiol.

Reduction Processes of the Carboxyl Group to Aldehydes and Alcohols

The carboxyl group is one of the more difficult carbonyl functionalities to reduce. Strong reducing agents are typically required for its transformation into either an aldehyde or a primary alcohol.

Metal hydrides are the most common reagents for the reduction of carboxylic acids. chemistnotes.com The choice of reagent determines the outcome of the reaction.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids, including this compound, to primary alcohols. libretexts.orgchemguide.co.uk The reaction must be carried out in an anhydrous solvent like diethyl ether or THF, as LiAlH₄ reacts violently with water. chem-station.comchemguide.co.uk The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid reacts with a hydride ion to produce hydrogen gas and a lithium carboxylate salt. libretexts.org Subsequently, the carboxylate is reduced by further equivalents of LiAlH₄ to the primary alcohol, 2-ethylideneoctan-1-ol. The reaction proceeds via an aldehyde intermediate, but this intermediate is more reactive than the starting carboxylic acid and is immediately reduced further, making it impossible to isolate the aldehyde under these conditions. chemguide.co.uksavemyexams.com A final workup with aqueous acid is required to protonate the resulting alkoxide and liberate the alcohol. chemguide.co.uk

Importantly, while LiAlH₄ is a potent reducer of carbonyl groups, it does not typically reduce non-conjugated carbon-carbon double bonds. dalalinstitute.comuop.edu.pk Therefore, the ethylidene group in this compound is expected to remain intact during the reduction of the carboxyl group.

In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce carboxylic acids. chem-station.comsavemyexams.com

Table 2: Reactivity of Common Metal Hydrides with this compound

Reducing AgentFunctional GroupReactivityProduct
Lithium Aluminum Hydride (LiAlH₄)Carboxylic Acid (-COOH)HighPrimary Alcohol (-CH₂OH)
Alkene (C=C)Low (non-conjugated)No reaction
Sodium Borohydride (NaBH₄)Carboxylic Acid (-COOH)Very Low / No ReactionNo reaction
Alkene (C=C)No ReactionNo reaction

Table of Mentioned Compounds

Compound Name
This compound
2-ethylideneoctan-1-ol
2-ethylideneoctanoyl chloride
2-Ethylideneoctanoic anhydride
Diethyl ether
Dicyclohexylcarbodiimide (DCC)
N,N'-dicyclohexylurea (DCU)
1-hydroxybenzotriazole (HOBt)
Lithium aluminum hydride (LiAlH₄)
Phosphorus trichloride (PCl₃)
Sodium borohydride (NaBH₄)
Sulfuric acid (H₂SO₄)
Thionyl chloride (SOCl₂)
Tetrahydrofuran (THF)
Organometallic Reagent Additions (e.g., Grignard, Gilman) and Scope of Application

The reaction of organometallic reagents with α,β-unsaturated carbonyl compounds can proceed via two primary pathways: direct 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon of the alkene. libretexts.org However, a fundamental challenge in using these reagents with unprotected α,β-unsaturated carboxylic acids is the high acidity of the carboxylic proton. Strongly basic organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, will readily deprotonate the acid to form a carboxylate salt, which is generally unreactive towards further nucleophilic addition. nih.govresearchgate.net

To circumvent this, reactions are often performed on ester derivatives of the acid, which lack the acidic proton. In these cases, the nature of the organometallic reagent dictates the regioselectivity of the addition. "Hard" nucleophiles, like Grignard reagents, tend to favor irreversible, kinetically controlled 1,2-addition directly at the carbonyl carbon. In contrast, "soft" nucleophiles, such as organocuprates (Gilman reagents, R₂CuLi), preferentially undergo 1,4-conjugate addition. libretexts.orgresearchgate.net

Recent advancements have demonstrated strategies for the direct conjugate addition to unprotected α,β-unsaturated carboxylic acids. These methods utilize a transient protecting group strategy, often involving a Lewis acid, to prevent the formation of the unreactive carboxylate salt, thereby allowing the desired carbon-carbon bond formation to proceed. nih.gov

Table 1: Comparison of Organometallic Reagents for Addition to this compound Derivatives
Reagent TypeCommon ExampleTypical OutcomeKey Considerations
Grignard ReagentCH₃MgBr1,2-Addition (on ester)Reacts as a strong base with the unprotected acid. nih.gov
Gilman Reagent (Organocuprate)(CH₃)₂CuLi1,4-Conjugate Addition (on ester)Softer nucleophile favors addition to the β-carbon of the alkene. libretexts.org

Transformations of the Ethylidene Alkene Moiety

The ethylidene double bond is a hub of reactivity, participating in a wide range of transformations including saturation, addition, and cyclization reactions.

Catalytic hydrogenation is a standard method for the saturation of carbon-carbon double bonds. For this compound, the primary goal is the selective reduction of the C=C bond to yield 2-ethyloctanoic acid, without reducing the carboxylic acid group. The carboxylic acid functional group is generally less reactive towards hydrogenation than an alkene, allowing for high selectivity under appropriate conditions.

The reaction is typically carried out using hydrogen gas (H₂) and a heterogeneous catalyst. Common catalysts for this transformation include platinum, palladium, and nickel, often dispersed on a high-surface-area support like activated carbon (C) or alumina (B75360) (Al₂O₃). More recently, homogeneous catalysts based on copper(I)/N-heterocyclic carbene complexes have been shown to be effective for the hydrogenation of α,β-unsaturated carboxylic acid derivatives. rsc.orgresearchgate.netchemrxiv.org The choice of catalyst, solvent, temperature, and pressure can be optimized to ensure complete saturation of the alkene with minimal side reactions.

Table 2: Catalysts for Selective Hydrogenation of the C=C Bond in this compound
CatalystSupportTypical ConditionsSelectivity
Palladium (Pd)Carbon (C)H₂ (1-4 atm), Room Temp., EthanolHigh for C=C over COOH
Platinum(IV) oxide (PtO₂)None (Adams' catalyst)H₂ (1-4 atm), Room Temp., Acetic AcidHigh for C=C over COOH
Raney Nickel (Ra-Ni)Aluminum/Nickel alloyH₂ (high pressure), Elevated Temp.Effective, but may require harsher conditions

The π-electrons of the ethylidene double bond are nucleophilic and can react with electrophiles. chemistrysteps.com In a typical electrophilic addition to an alkene, an electrophile (E⁺) adds to the double bond to form a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). libretexts.org For unsymmetrical alkenes, the regioselectivity is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation. byjus.comlumenlearning.com

However, in α,β-unsaturated acids like this compound, the powerful electron-withdrawing effect of the conjugated carboxyl group alters this behavior. The reaction is often initiated by the protonation of the carbonyl oxygen. The resulting positive charge is delocalized across the oxygen, the carbonyl carbon, and the β-carbon. libretexts.org A nucleophile will then attack the electrophilic β-carbon, leading to a product that appears to be the result of an "anti-Markovnikov" addition across the double bond. For example, the addition of hydrogen bromide (HBr) yields 3-bromooctanoic acid. libretexts.org

Table 3: Products of Electrophilic Addition to this compound
ReagentElectrophile (E⁺)Nucleophile (Nu⁻)Product
HBrH⁺Br⁻3-Bromooctanoic acid
H₂O / H₂SO₄ (catalyst)H⁺H₂O3-Hydroxyoctanoic acid

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. The most prominent example involving an alkene is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene (B86901) ring. wikipedia.org

The double bond in this compound, activated by the electron-withdrawing carboxylic acid group, makes it a suitable dienophile for Diels-Alder reactions. wikipedia.org When reacted with an electron-rich diene, such as 1,3-butadiene, it would form a substituted cyclohexene carboxylic acid. These reactions are highly stereospecific and provide a powerful method for constructing six-membered rings with controlled stereochemistry. wikipedia.org

Another class of cycloadditions is the [2+2] reaction, which typically requires photochemical activation to proceed in a concerted fashion for simple alkenes.

Unsaturated carboxylic acids can undergo acid-catalyzed intramolecular cyclization to form lactones (cyclic esters). wikipedia.org This reaction typically occurs when a stable five-membered (γ-lactone) or six-membered (δ-lactone) ring can be formed. The mechanism involves protonation of the double bond to generate a carbocation, which is then trapped by the internal nucleophilic carboxyl group. libretexts.org

For this compound, the double bond is in the α,β-position, which is too close to the carboxyl group to form a stable lactone via this standard mechanism. However, related unsaturated acids with the double bond further down the chain readily form lactones. For example, a γ,δ-unsaturated acid can cyclize to form a γ-lactone (a dihydrofuranone derivative), and a δ,ε-unsaturated acid can form a δ-lactone. This principle is a cornerstone in the synthesis of many natural products and bioactive molecules. nih.gov

Elimination Reaction Mechanisms and Their Relevance to Olefinic Acid Formation

Elimination reactions are fundamental to the synthesis of alkenes and are therefore highly relevant to the formation of this compound. byjus.com These reactions involve the removal of two substituents from adjacent carbon atoms to form a π-bond. masterorganicchemistry.com The two most common mechanisms are the E1 (unimolecular) and E2 (bimolecular) pathways.

The E2 reaction is a single, concerted step where a base removes a proton from a β-carbon at the same time as a leaving group departs from the α-carbon. byjus.com This mechanism requires a strong base and an anti-periplanar arrangement of the proton and the leaving group. It is favored by secondary and tertiary substrates. libretexts.org

The E1 reaction is a two-step process that proceeds through a carbocation intermediate. lumenlearning.com First, the leaving group departs to form a carbocation, which is the rate-determining step. A weak base then removes a β-proton in the second step. This mechanism is favored by tertiary substrates, weak bases, and polar protic solvents.

The synthesis of this compound could be achieved via an E2 elimination from a precursor such as methyl 3-bromooctanoate, followed by hydrolysis of the ester. The use of a strong, sterically hindered base would promote elimination over competing substitution reactions. libretexts.org

Table 4: Comparison of E1 and E2 Mechanisms for Alkene Synthesis
FeatureE1 MechanismE2 Mechanism
KineticsFirst-order: rate = k[Substrate]Second-order: rate = k[Substrate][Base]
MechanismTwo steps, via carbocation intermediateOne step, concerted
Base RequirementWeak base is sufficientStrong base is required
Substrate Preference3° > 2° > 1°3° > 2° > 1°
StereochemistryNot stereospecificStereospecific (anti-periplanar)

E1 and E2 Pathways in Precursor Transformations

The formation of this compound through elimination reactions can be theoretically conceptualized to proceed via either E1 (unimolecular elimination) or E2 (bimolecular elimination) pathways, depending on the nature of the precursor and the reaction conditions. Precursors such as 2-halo-octanoic acids (e.g., 2-bromooctanoic acid) or 2-hydroxyoctanoic acid derivatives are logical starting points for such transformations.

The E2 mechanism is a one-step process where a strong base abstracts a proton from the carbon adjacent to the leaving group, concurrently with the departure of the leaving group, leading to the formation of a double bond. This pathway is favored by the use of strong, bulky bases and aprotic solvents. For a precursor like 2-bromooctanoic acid, treatment with a strong base such as potassium tert-butoxide would likely favor the E2 pathway. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.

Conversely, the E1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. This is followed by the rapid removal of a proton from an adjacent carbon by a weak base to form the double bond. This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and the use of weak bases. For instance, the dehydration of 2-hydroxyoctanoic acid in the presence of a strong acid would likely proceed through an E1 mechanism. The rate-determining step in an E1 reaction is the formation of the carbocation, and thus the reaction rate is primarily dependent on the concentration of the substrate.

The stability of the potential carbocation intermediate is a crucial factor in E1 reactions. A secondary carbocation would be formed from a 2-substituted octanoic acid precursor. While secondary carbocations are more stable than primary ones, they are still susceptible to rearrangement. libretexts.org

Elimination PathwayKey FeaturesFavored by
E1 (Unimolecular) Two-step mechanism, involves a carbocation intermediate.Polar protic solvents, weak bases, heat.
E2 (Bimolecular) One-step (concerted) mechanism.Strong bases, high concentration of base, aprotic solvents.

Stereochemical Outcomes of Elimination Reactions

The stereochemistry of the resulting this compound is directly influenced by the reaction mechanism through which it is formed.

In an E2 reaction , there is a strict stereochemical requirement for the proton being abstracted and the leaving group to be in an anti-periplanar conformation. This geometric constraint dictates which stereoisomer of the alkene is formed. Depending on the stereochemistry of the starting material, this can lead to the selective formation of either the (E)- or (Z)-isomer of this compound. For example, the elimination reaction of an optically active precursor like 2-bromooctane (B146060) with a strong base proceeds with a specific stereochemical outcome.

For E1 reactions , the formation of a planar carbocation intermediate means that the subsequent deprotonation can occur from either side of the molecule. This generally leads to a mixture of (E)- and (Z)-isomers. The major product is typically the more thermodynamically stable alkene, which for this compound would likely be the (E)-isomer where the larger alkyl groups are further apart, minimizing steric hindrance.

Rearrangement Reactions Affecting the Carbon Skeleton

Carbocation intermediates, which are central to the E1 pathway, are susceptible to rearrangement reactions to form more stable carbocations. libretexts.org These rearrangements can alter the carbon skeleton of the molecule. The two primary types of carbocation rearrangements are hydride shifts and alkyl shifts. libretexts.org

A hydride shift involves the migration of a hydrogen atom with its pair of electrons to an adjacent carbocation center. An alkyl shift involves the migration of an alkyl group in a similar fashion. These shifts typically occur if a more stable carbocation can be formed (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation).

In the context of forming this compound from a precursor that generates a carbocation at the second carbon (C2), a hydride shift from the third carbon (C3) would result in the positive charge moving to C3. Subsequent elimination would then lead to the formation of a double bond between C2 and C3 or C3 and C4, resulting in a different constitutional isomer rather than this compound. While less likely in this specific case as it wouldn't necessarily lead to a more stable carbocation, the possibility of such rearrangements must be considered in any reaction proceeding through an E1 mechanism. libretexts.org

Rearrangement TypeDescriptionPotential Outcome
Hydride Shift Migration of a hydrogen atom with its electron pair to an adjacent carbocation.Formation of a more stable carbocation, leading to different isomers.
Alkyl Shift Migration of an alkyl group with its electron pair to an adjacent carbocation.Alteration of the carbon skeleton, formation of a more stable carbocation.

Advanced Analytical Characterization Methodologies for 2 Ethylideneoctanoic Acid

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination, utilizing the interaction of electromagnetic radiation with matter to probe various molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR for Proton and Carbon Environments, and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a detailed atomic-level map of a molecule's structure. emerypharma.com For 2-Ethylideneoctanoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments and their connectivity. Key expected signals for this compound include a downfield signal for the carboxylic acid proton (-COOH), a vinylic proton signal (=CH-), and signals corresponding to the ethylidene methyl group (=C-CH₃) and the long alkyl chain. The coupling between the vinylic proton and the ethylidene methyl protons would be crucial for confirming the ethylidene fragment.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. libretexts.org Distinct signals are expected for the carbonyl carbon of the carboxylic acid, the two sp² hybridized carbons of the double bond, and the various sp³ hybridized carbons of the alkyl chain and the ethylidene methyl group. oregonstate.edu The chemical shifts provide insight into the electronic environment of each carbon. libretexts.org

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity.

COSY: A COSY experiment would reveal ¹H-¹H coupling correlations, for instance, confirming the coupling between the vinylic proton and the methyl protons of the ethylidene group. nih.gov

HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of carbon resonances. youtube.com

Together, these NMR techniques enable the complete assignment of all proton and carbon signals and can provide insights into the stereochemistry (E/Z isomerism) of the ethylidene group through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Notes
-COOH10.0 - 12.0170 - 180Carboxylic acid proton is typically broad. Carbonyl carbon is downfield.
=CH- (vinylic)6.5 - 7.5135 - 145Chemical shift is dependent on stereochemistry and substitution.
C=C (alpha-carbon)-125 - 135Quaternary carbon with no attached proton.
=C-CH₃ (ethylidene methyl)1.8 - 2.212 - 18Coupled to the vinylic proton.
-CH₂- (chain)1.2 - 1.622 - 35Multiple overlapping signals for the hexyl chain.
-CH₃ (terminal)0.8 - 1.0~14Terminal methyl group of the octanoic chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching of a hydrogen-bonded carboxylic acid. pearson.comlibretexts.org A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration; its position may be slightly lowered due to conjugation with the adjacent C=C bond. pearson.com The C=C double bond stretch would appear in the 1640-1680 cm⁻¹ region. Finally, various C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons will be present. pearson.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. nih.gov The C=C stretching vibration, in particular, is often strong in the Raman spectrum due to the high polarizability of the double bond. This can be advantageous for confirming the presence of unsaturation, especially if the corresponding IR absorption is weak. nih.gov

Table 2: Key Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H stretch (sp³)2850 - 2960Medium-Strong
C-H stretch (sp²)3010 - 3095Medium-Weak
C=O stretch (Conjugated Acid)1690 - 1715Strong
C=C stretch1640 - 1680Medium-Variable

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to study electronic transitions within a molecule. As an α,β-unsaturated carboxylic acid, this compound is expected to exhibit a strong absorption in the UV region corresponding to a π → π* transition of the conjugated system. masterorganicchemistry.com The wavelength of maximum absorbance (λmax) for this transition is typically found in the 200-220 nm range. A much weaker n → π* transition associated with the carbonyl group may also be observed at a longer wavelength, often around 270-300 nm. masterorganicchemistry.com

Chiroptical Methods: Methods like Magnetic Circular Dichroism (MCD) are specialized techniques. This compound itself is achiral and would not be active in standard circular dichroism. However, if the molecule is complexed with a paramagnetic species, MCD could potentially be used to probe the electronic structure of the resulting complex.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, making it essential for determining molecular weight and confirming structure.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula (C₁₀H₁₈O₂ for this compound), which serves as a definitive confirmation of the compound's identity, distinguishing it from isomers or other compounds with the same nominal mass.

Fragmentation Pattern Analysis: In techniques like electron ionization (EI-MS), the molecular ion fragments in a predictable manner. The analysis of these fragments helps to piece together the molecular structure. For this compound, characteristic fragmentation pathways would include:

Loss of an ethyl radical (M-29).

Loss of the carboxyl group as ·COOH (M-45). libretexts.org

Cleavage of the C-C bond adjacent to the carboxylic acid group. libretexts.org

Fragmentation along the alkyl chain, typically resulting in a series of peaks separated by 14 mass units (-CH₂-). libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonFragmentation Pathway
170[C₁₀H₁₈O₂]⁺Molecular Ion (M⁺)
125[M - COOH]⁺Loss of the carboxylic acid group
141[M - C₂H₅]⁺Alpha-cleavage, loss of ethyl radical
Variable[CₙH₂ₙ₊₁]⁺Cleavage along the alkyl chain

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates or Paramagnetic Derivatives

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions. ethz.ch this compound, in its ground state, is a diamagnetic molecule with all electrons paired and is therefore EPR-silent. farmaceut.org

However, EPR spectroscopy would be an invaluable tool for studying reactions involving this compound where radical intermediates might be formed, for example, during polymerization, oxidation, or certain photochemical reactions. ethz.ch Furthermore, if the molecule were intentionally derivatized with a stable radical known as a spin label (e.g., a nitroxide), EPR could be used to study its molecular environment and dynamics. nih.gov

Chromatographic Methods for Purity Assessment, Separation, and Quantitative Analysis

Chromatography is essential for separating the target compound from impurities or other components in a mixture, assessing its purity, and performing quantitative analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this compound. A C18 stationary phase with a mobile phase consisting of a mixture of water (acidified with an agent like formic or acetic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile or methanol would provide good separation. This technique is excellent for assessing purity by detecting closely related impurities, such as geometric isomers (E/Z) or positional isomers of the double bond. It is also the primary method for quantitative analysis using a UV detector set to the λmax of the compound.

Gas Chromatography (GC): Direct analysis of a carboxylic acid by GC can be challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation. Therefore, derivatization is typically required. Converting the carboxylic acid to a more volatile ester, such as a methyl ester (FAME) or a trimethylsilyl (TMS) ester, allows for robust and reproducible analysis. When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive identification of the compound and any impurities based on their mass spectra.

Table of Compounds

Compound Name
This compound
Acetonitrile
Formic acid
Acetic acid

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Complex Mixture Analysis

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the high polarity and low volatility imparted by the carboxylic acid functional group. These properties can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the chromatographic column. nih.gov To overcome these limitations, derivatization is an essential prerequisite for converting the analyte into a more volatile and thermally stable form suitable for GC analysis. lcms.czthermofisher.com

Two primary derivatization strategies are employed for carboxylic acids:

Silylation: This is a widely used method that involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. lcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective. shimadzu.com The resulting TMS ester of this compound is significantly less polar and more volatile, making it ideal for GC separation. lcms.cz

Esterification (Alkylation): This technique converts the carboxylic acid into its corresponding ester, typically a methyl or ethyl ester. nih.govthermofisher.com This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst (e.g., BF₃ or HCl) or by using reagents like dimethylformamide dialkyl acetals. nih.govthermofisher.com

Once derivatized, the compound can be effectively analyzed using GC coupled with Mass Spectrometry (GC-MS). This combination is exceptionally powerful for the analysis of complex mixtures. The gas chromatograph separates the individual components of the mixture, which are then introduced into the mass spectrometer for identification based on their unique mass fragmentation patterns. metrohm.com For the separation of derivatized fatty acids, nonpolar capillary columns, such as those with a 5% phenylmethylpolysiloxane stationary phase, are typically preferred due to their high thermal stability. thermofisher.com The mass spectrum of the derivatized this compound can be compared against spectral libraries, like the NIST database, for confident identification. nih.gov

Table 1: Typical GC-MS Parameters for Analysis of Derivatized this compound

ParameterTypical ConditionPurpose
Derivatization ReagentBSTFA + 1% TMCS (Silylation) or BF₃/Methanol (Esterification)Increases volatility and thermal stability.
GC Column5% Phenylmethylpolysiloxane (e.g., HP-5MS)Separates the analyte from other components in the mixture.
Carrier GasHelium (~1 mL/min)Transports the analyte through the column.
Injector Temperature250 - 280 °CEnsures rapid volatilization of the derivatized analyte.
Oven ProgramTemperature gradient (e.g., 100 °C ramped to 300 °C)Optimizes separation of compounds with different boiling points.
Ion Source Temperature230 - 250 °CMaintains the analyte in a gaseous state for ionization.
Ionization ModeElectron Ionization (EI) at 70 eVFragments the molecule to produce a characteristic mass spectrum.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Forms and Quantitative Determinations

High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) serve as powerful alternatives to GC-MS, particularly for the analysis of this compound in its native, non-volatile form. lcms.cz This approach is advantageous as it can circumvent the need for derivatization, reducing sample preparation time and potential analyte loss. metrohm.com LC-MS is especially suited for quantitative determinations due to its high sensitivity and selectivity, allowing for the accurate measurement of the compound's concentration in various matrices. thermofisher.com

Despite the possibility of direct analysis, challenges such as poor retention on common reversed-phase columns and low ionization efficiency in the mass spectrometer can exist. nih.govmetrohm.com Therefore, derivatization is sometimes employed in LC-MS as well, not for volatility, but to enhance chromatographic retention or, more commonly, to improve ionization efficiency. thermofisher.com By attaching a "charge tag" or a readily ionizable group to the molecule, its response in the mass spectrometer can be significantly amplified, which is crucial for trace-level quantification. nih.gov The use of stable, isotopically-labeled internal standards is a standard practice in quantitative LC-MS methods to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. lcms.cz

Reversed-Phase, Ion Exclusion, and Ion Exchange Chromatographic Modes

The separation of this compound by HPLC can be accomplished using several chromatographic modes, each operating on a different separation principle.

Reversed-Phase (RP) Chromatography: This is the most widely used mode in HPLC. For carboxylic acids, a C18 stationary phase is common. nih.gov The mobile phase typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol. To ensure good peak shape and retention for acidic compounds, the pH of the mobile phase is often adjusted to be below the pKa of the acid using modifiers like formic acid or phosphoric acid. carleton.edu This suppresses the ionization of the carboxyl group, making the molecule less polar and increasing its interaction with the nonpolar stationary phase.

Ion Exclusion Chromatography (IEC): This technique is specifically designed for the separation of ionic compounds, like carboxylic acids, from a sample matrix. In IEC, a stationary phase with fixed ionic groups (e.g., a sulfonated resin) is used. The separation mechanism is based on the repulsion of the analyte ions from the similarly charged stationary phase, a phenomenon known as Donnan exclusion. The extent of this exclusion is dependent on the pKa of the acid, allowing for the separation of different organic acids from each other and from neutral or cationic species.

Ion Exchange Chromatography (IEX): In this mode, separation is based on the reversible electrostatic interaction between the charged analyte and the oppositely charged functional groups on the stationary phase. For the analysis of this compound, which is anionic at neutral or basic pH, an anion-exchange column with positively charged functional groups would be used. The analyte is retained on the column and is subsequently eluted by increasing the ionic strength or changing the pH of the mobile phase to displace the analyte from the stationary phase.

Table 2: Comparison of HPLC Modes for this compound Analysis

Chromatographic ModeStationary Phase PrincipleMobile Phase CharacteristicsPrimary Application
Reversed-Phase (RP)Nonpolar (e.g., C18)Polar (e.g., Water/Acetonitrile) with acid modifier (e.g., Formic Acid)General purpose separation and quantification, especially with MS detection.
Ion Exclusion (IEC)Charged resin, repels analyte ionsAqueous, with a strong acid eluentSeparation of organic acids from complex aqueous matrices.
Ion Exchange (IEX)Charged resin, attracts analyte ionsAqueous buffer, eluted by changing pH or ionic strengthHigh-resolution separation of various anions, including organic acids.

Ion Chromatography (IC) for Direct Determination of Acidic Compounds in Aqueous Matrices

Ion Chromatography (IC) is a specialized and highly effective subset of HPLC for the determination of ionic species, making it particularly well-suited for the direct analysis of this compound in aqueous samples. nih.govresearchgate.net As a carboxylic acid, this compound exists as a carboxylate anion in solutions with neutral or alkaline pH, allowing it to be separated using an anion-exchange mechanism. shimadzu.co.kr

A typical IC system for anion analysis consists of an anion-exchange separation column (the stationary phase) and an eluent (the mobile phase), which is usually an aqueous solution of a salt like sodium carbonate or sodium hydroxide (B78521). shimadzu.com The carboxylate form of this compound competes with the eluent anions for the positively charged active sites on the stationary phase resin. The strength of this interaction dictates its retention time, allowing for separation from other inorganic and organic anions present in the sample.

The most common detection method in modern IC is suppressed conductivity. thermofisher.com This two-step process involves:

Separation: The analyte is separated on the anion-exchange column.

Suppression: After the column, the eluent passes through a suppressor device. This device chemically reduces the conductivity of the eluent (e.g., converting sodium carbonate to weakly conductive carbonic acid) while simultaneously converting the analyte anion into its highly conductive acid form (e.g., converting the carboxylate to the carboxylic acid). shimadzu.com

This suppression dramatically lowers the background noise and enhances the analyte's signal, resulting in high sensitivity and allowing for the detection of low concentrations of organic acids directly from aqueous matrices like environmental water or industrial process streams. thermofisher.comshimadzu.com IC can also be coupled with mass spectrometry (IC-MS) for enhanced selectivity and definitive identification of analytes in complex samples. metrohm.com

Advanced Detection and Derivatization Strategies for Enhanced Sensitivity and Selectivity in Trace Analysis

The trace analysis of this compound, especially in complex biological or environmental samples, demands analytical methods that offer exceptional sensitivity and selectivity to detect minute quantities and distinguish the analyte from interfering matrix components. This is achieved through the use of advanced detection systems and specialized derivatization strategies designed to maximize the analyte's signal response.

The cornerstone of advanced detection is mass spectrometry, particularly tandem mass spectrometry (MS/MS). When coupled with a chromatographic separation technique (LC-MS/MS or GC-MS/MS), it provides unparalleled selectivity. In MS/MS, a specific ion corresponding to the analyte (the precursor ion) is selected in the first mass analyzer, fragmented, and then a specific fragment ion (the product ion) is monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), effectively filters out chemical noise, enabling highly accurate quantification at very low concentration levels.

Derivatization strategies for trace analysis go beyond simply improving chromatographic properties; they aim to "tag" the this compound molecule with a chemical moiety that elicits a powerful response from a specific detector.

For LC-MS/MS: The primary strategy is to enhance ionization efficiency. Derivatizing the carboxylic acid with a reagent containing a pre-charged group or a group that is very easily ionized (e.g., a tertiary amine) can significantly boost the signal in positive-ion electrospray ionization (ESI+). This "charge-tagging" approach leads to a substantial increase in sensitivity.

For HPLC with Fluorescence Detection (HPLC-FLD): While less common than MS, fluorescence detection offers exceptional sensitivity. By reacting this compound with a fluorescent labeling reagent (a fluorophore), a highly fluorescent derivative is formed. This allows the compound to be detected at picomole or even femtomole levels, although the selectivity is lower than that of MS/MS.

For GC with Electron Capture Detection (GC-ECD): The Electron Capture Detector is extremely sensitive to compounds containing electronegative atoms, such as halogens. Derivatizing this compound with fluorine-containing reagents (e.g., pentafluorobenzyl bromide) produces a derivative that can be detected at ultra-trace levels by GC-ECD.

Table 3: Advanced Derivatization and Detection Strategies for Trace Analysis

StrategyTechniquePrincipleAdvantage
Advanced DetectionLC-MS/MS (SRM/MRM)Monitors a specific precursor-to-product ion fragmentation.Extremely high selectivity and sensitivity; the gold standard for quantitative analysis in complex matrices.
HPLC-FLDDetects native or induced fluorescence after excitation with light.Very high sensitivity for fluorescent compounds.
Derivatization for SensitivityCharge-Tagging (for LC-MS)Attaches a permanently charged or easily ionizable group to the analyte.Dramatically improves ionization efficiency and signal intensity in ESI-MS.
Fluorination (for GC-ECD)Introduces multiple fluorine atoms into the analyte molecule.Creates a derivative with a very high response in an Electron Capture Detector, enabling ultra-trace detection.

Theoretical and Computational Studies on 2 Ethylideneoctanoic Acid

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are indispensable tools for elucidating the fundamental characteristics of molecules at the electronic level. These computational techniques provide insights into molecular geometry, vibrational modes, and the distribution of electrons, which collectively govern the chemical behavior of a compound.

Density Functional Theory (DFT) Calculations for Geometry Optimization, Vibrational Frequencies, and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Ethylideneoctanoic acid, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional structure (geometry optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds.

Electronic structure analysis provides information on how electrons are distributed within the molecule, which is crucial for understanding its properties and reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (E-isomer) calculated using DFT. (Note: This data is illustrative and not from actual calculations on this compound.)

ParameterBond/AngleCalculated Value
Bond LengthC=C (ethylidene)1.34 Å
C-C (single)1.52 Å
C=O (carbonyl)1.21 Å
C-O (hydroxyl)1.35 Å
O-H0.97 Å
Bond AngleC=C-C122°
C-C=O125°
C-O-H108°
Dihedral AngleH-C=C-C180° (trans)

Frontier Molecular Orbital (FMO) Theory for Predicting Chemical Reactivity and Reaction Sites

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons (nucleophilicity). The energy of the LUMO is related to the electron affinity and suggests the molecule's ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the α,β-unsaturated system is expected to significantly influence the energies and spatial distribution of these frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound. (Note: This data is illustrative.)

Molecular OrbitalEnergy (eV)Implication
HOMO-6.5Electron-donating capability
LUMO-1.2Electron-accepting capability
HOMO-LUMO Gap5.3Chemical stability and reactivity

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis for Understanding Intermolecular Interactions

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (electron-rich areas, typically around electronegative atoms like oxygen) in red and regions of positive potential (electron-poor areas, often around hydrogen atoms) in blue.

For this compound, the MESP would show a significant negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack. The hydroxyl hydrogen would exhibit a positive potential, indicating its susceptibility to nucleophilic attack and its role as a hydrogen bond donor. This analysis is crucial for understanding how the molecule interacts with other molecules, including solvents and biological receptors.

Conformational Analysis and Stereochemical Modeling

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and the spatial arrangement of its atoms. Conformational analysis and stereochemical modeling are used to explore these aspects.

Exploration of Potential Energy Surfaces and Identification of Stable Conformers

Molecules are not static; they can rotate around single bonds, leading to different spatial arrangements called conformers. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By exploring the PES, computational chemists can identify the most stable conformers, which are the low-energy arrangements that the molecule is most likely to adopt. For this compound, rotation around the C-C single bonds in its octyl chain would lead to numerous possible conformers. Identifying the global minimum energy conformer and other low-lying conformers is essential for understanding its behavior.

Theoretical Studies on the Influence of Stereoisomerism on Reactivity and Spectroscopic Signatures

This compound can exist as stereoisomers (E/Z or cis/trans isomers) due to the restricted rotation around the C=C double bond. These isomers can have different physical, chemical, and biological properties. Theoretical studies can model these different isomers and predict their relative stabilities. For example, the E-isomer is often more stable than the Z-isomer due to reduced steric hindrance.

Computational methods can also predict how stereoisomerism affects the spectroscopic signatures of the molecule. For instance, the calculated IR, Raman, and NMR spectra for the E and Z isomers would be expected to show distinct differences, which can be used to distinguish them experimentally. Understanding the influence of stereochemistry on reactivity is also critical, as the different spatial arrangements of the isomers can affect how they interact with other reactants.

Reaction Mechanism Elucidation through Computational Simulation

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions. For this compound, theoretical studies are pivotal in understanding its reactivity, formation pathways, and the influence of various factors on its chemical transformations.

Transition State Characterization and Reaction Pathway Determination

The exploration of a reaction mechanism begins with identifying the critical points on the potential energy surface, namely the reactants, products, intermediates, and transition states. For a molecule like this compound, this could involve studying its synthesis, such as the condensation reaction between octanal (B89490) and propanoic anhydride, or its subsequent reactions.

Computational methods, such as Density Functional Theory (DFT), are employed to model these pathways. By calculating the energies of various possible molecular arrangements, a reaction coordinate can be mapped out. Transition states, which represent the highest energy barrier along this pathway, are located and characterized by the presence of a single imaginary frequency in their vibrational analysis. This imaginary frequency corresponds to the motion of the atoms as they traverse the peak of the energy barrier, transforming from reactants to products.

For the formation of this compound, a plausible pathway involves the formation of a key intermediate which then undergoes dehydration. Computational simulations would aim to locate the transition states for both the initial addition and the subsequent elimination step, thereby providing a detailed, step-by-step description of the reaction mechanism.

Calculation of Activation Energies and Thermodynamic Parameters for Key Transformations

Once the transition states are identified, the activation energy (Ea) for each step can be calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the rate of a reaction. A lower activation energy implies a faster reaction rate.

For instance, in a hypothetical study of the isomerization of this compound, computational calculations could provide the following data:

TransformationActivation Energy (Ea) (kJ/mol)Enthalpy Change (ΔH) (kJ/mol)Gibbs Free Energy Change (ΔG) (kJ/mol)
(Z)-isomer to (E)-isomer85-15-12
(E)-isomer to (Z)-isomer1001512

Intermolecular Interactions and Solvent Effects

The behavior of this compound is not solely determined by its intramolecular forces but is also significantly influenced by its interactions with other molecules, including solvent molecules.

Computational Analysis of Hydrogen Bonding Networks and Noncovalent Interactions (NCI)

The carboxylic acid group in this compound is a strong hydrogen bond donor and acceptor. In the condensed phase, these molecules can form dimers or larger aggregates through hydrogen bonding. Computational analysis, through methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Noncovalent Interaction (NCI) plots, can visualize and quantify these interactions.

These analyses can reveal the strength and nature of the hydrogen bonds, as well as other weaker noncovalent interactions such as van der Waals forces, which are crucial for understanding the physical properties of the substance, like its boiling point and solubility.

Modeling of Solvent Effects on Reaction Energetics and Molecular Properties

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and equilibria. Computational models can account for these solvent effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the energetic stabilization or destabilization of reactants, products, and transition states by the solvent.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this method allows for the detailed study of specific solvent-solute interactions, such as hydrogen bonding to the carboxylic acid group of this compound.

The following table illustrates hypothetical data on how a solvent might affect the activation energy of a reaction involving this compound:

SolventDielectric ConstantCalculated Activation Energy (kJ/mol)
Gas Phase1120
n-Hexane1.88115
Dichloromethane8.93105
Ethanol24.595
Water80.190

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Bootstrap resampling or Bayesian hierarchical models account for clustered data (e.g., repeated measurements per subject). Sensitivity analyses should test assumptions like log-normal distribution .

Environmental and Safety Compliance

Q. What protocols govern the disposal of this compound waste in academic labs?

  • Methodological Answer : Neutralize acidic waste with sodium bicarbonate before transferring to approved containers. Consult institutional guidelines aligned with EPA or REACH regulations. Partner with licensed waste management firms for incineration or chemical degradation .

Q. How can researchers assess the ecological risk of this compound in aquatic ecosystems?

  • Methodological Answer : Conduct acute and chronic toxicity tests on model organisms (e.g., Daphnia magna, algae). Measure endpoints like LC₅₀ or NOEC (no observed effect concentration). Integrate data into probabilistic risk assessments using software such as RAIDAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.